Cas no 61693-75-2 (2,2-Dichloro-1-(4-fluorophenyl)ethanol)
2,2-Dichloro-1-(4-fluorophenyl)ethanol Chemical and Physical Properties
Names and Identifiers
-
- Benzenemethanol, a-(dichloromethyl)-4-fluoro-
- 2,2-Dichloro-1-(4-fluorophenyl)ethanol
-
- Inchi: 1S/C8H7Cl2FO/c9-8(10)7(12)5-1-3-6(11)4-2-5/h1-4,7-8,12H
- InChI Key: UVKGWSCOUJBBPI-UHFFFAOYSA-N
- SMILES: C1=CC(=CC=C1F)C(O)C(Cl)Cl
2,2-Dichloro-1-(4-fluorophenyl)ethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR022KEX-500mg |
2,2-Dichloro-1-(4-fluorophenyl)ethanol |
61693-75-2 | 95% | 500mg |
$447.00 | 2025-02-13 | |
| Aaron | AR022KEX-1g |
2,2-Dichloro-1-(4-fluorophenyl)ethanol |
61693-75-2 | 95% | 1g |
$595.00 | 2025-02-13 |
2,2-Dichloro-1-(4-fluorophenyl)ethanol Related Literature
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 2,2-Dichloro-1-(4-fluorophenyl)ethanol
Comprehensive Overview of 2,2-Dichloro-1-(4-fluorophenyl)ethanol (CAS No. 61693-75-2): Properties, Applications, and Industry Insights
2,2-Dichloro-1-(4-fluorophenyl)ethanol (CAS No. 61693-75-2) is a fluorinated organic compound with significant relevance in pharmaceutical and agrochemical research. This chlorinated ethanol derivative features a 4-fluorophenyl group, which enhances its metabolic stability and binding affinity in biological systems. The compound's unique dichloro-ethanol structure makes it a versatile intermediate for synthesizing complex molecules, particularly in drug discovery programs targeting enzyme inhibition.
In recent years, the demand for fluorinated building blocks like 2,2-Dichloro-1-(4-fluorophenyl)ethanol has surged due to their role in developing next-generation therapeutics. Researchers frequently search for "CAS 61693-75-2 solubility" or "synthesis of 4-fluorophenyl ethanol derivatives," reflecting its importance in optimizing drug bioavailability. The compound's lipophilic nature (logP ~2.8) and moderate polarity allow efficient penetration through cell membranes, a critical factor in central nervous system (CNS) drug design.
From an industrial perspective, 61693-75-2 aligns with the growing trend of green chemistry applications. Manufacturers increasingly explore "eco-friendly halogenation methods" to produce such intermediates, reducing environmental impact. Analytical studies using HPLC-MS and NMR spectroscopy confirm the compound's high purity (>98%), meeting stringent requirements for GMP-grade chemical synthesis. Its stability under ambient conditions (decomposition point >150°C) further enhances handling safety in laboratory settings.
The compound's structure-activity relationship (SAR) has attracted attention in antifungal agent development, as evidenced by patent literature analyzing "fluorophenyl ethanol antimicrobial activity." When combined with computational modeling (molecular docking studies), researchers leverage 2,2-Dichloro-1-(4-fluorophenyl)ethanol to design novel sterol biosynthesis inhibitors. These applications resonate with current healthcare priorities addressing antimicrobial resistance (AMR) challenges.
Quality control protocols for CAS 61693-75-2 emphasize residual solvent analysis and chiral purity verification, particularly for pharmaceutical use. The compound's crystalline form (melting range 89-92°C) enables reliable characterization via X-ray diffraction (XRD). Supply chain data indicates rising global procurement, especially from contract research organizations (CROs) engaged in preclinical drug development projects.
Emerging applications include its use as a precursor for PET radiopharmaceuticals, where the 4-fluorophenyl moiety facilitates isotope labeling. This aligns with diagnostic imaging trends searching for "fluorine-18 labeled compounds." Regulatory databases classify the material under standard organic compound handling guidelines, with SDS documentation emphasizing proper ventilation and PPE requirements during laboratory use.
Future research directions may explore continuous flow synthesis of 2,2-Dichloro-1-(4-fluorophenyl)ethanol to improve yield scalability. The compound's electrophilic reactivity also presents opportunities in catalyzed cross-coupling reactions, a hot topic in organofluorine chemistry publications. As synthetic methodologies advance, this intermediate will likely play expanded roles in developing targeted protein degraders and other cutting-edge therapeutic modalities.
61693-75-2 (2,2-Dichloro-1-(4-fluorophenyl)ethanol) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)